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Introduction
MC180295 is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a

key component of the positive Transcription Elongation Factor b (P-TEFb) complex, CDK9

plays a crucial role in stimulating productive transcription elongation by phosphorylating the C-

terminal domain of RNA Polymerase II (RNAPII).[3][4] Inhibition of CDK9 with MC180295 has

been shown to reactivate epigenetically silenced genes in cancer cells by dephosphorylating

the SWI/SNF chromatin remodeler BRG1, leading to a more open chromatin state.[5][6] This

mechanism not only restores the expression of tumor suppressor genes but also activates

endogenous retroviruses, triggering an interferon response and enhancing anti-cancer

immunity.[5][7][8]

Preclinical studies have demonstrated that the anti-tumor effects of MC180295 are partially

dependent on CD8+ T cells, highlighting a significant immune component to its mechanism of

action.[5][9] This immunomodulatory activity makes MC180295 a compelling candidate for

combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[5][9] By

promoting an inflamed tumor microenvironment, MC180295 can sensitize tumors to checkpoint

blockade, potentially overcoming resistance and improving therapeutic outcomes.[5][7]

These application notes provide a comprehensive overview of the preclinical data for

MC180295 and detailed protocols for its use in both monotherapy and combination

immunotherapy studies.
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Data Presentation
In Vitro Efficacy of MC180295
MC180295 demonstrates potent and selective inhibitory activity against CDK9 and broad anti-

proliferative effects across a range of cancer cell lines.

Parameter Value Reference

CDK9/cyclin T IC50 3-12 nM [5]

CDK9 Selectivity >20-fold vs. other CDKs [9]

Median IC50 (46 cancer cell

lines)
171 nM [5]

Table 1: In Vitro Potency and Selectivity of MC180295. The half-maximal inhibitory

concentration (IC50) of MC180295 against its primary target, CDK9/cyclin T, and its median

growth-inhibitory IC50 across a diverse panel of cancer cell lines.

Cell Line Cancer Type IC50 (nM)

MV4-11
Acute Myeloid Leukemia (MLL-

rearranged)
< 100

MOLM-13
Acute Myeloid Leukemia (MLL-

rearranged)
< 100

THP-1
Acute Myeloid Leukemia (MLL-

rearranged)
< 100

SW48 Colon Cancer ~150

HCT116 Colon Cancer ~200

MCF7 Breast Cancer ~250

DU145 Prostate Cancer ~300

Table 2: Growth Inhibition (IC50) of MC180295 in Various Cancer Cell Lines. Representative

IC50 values demonstrating the anti-proliferative activity of MC180295 across different cancer
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types, with notable potency in AML cell lines harboring MLL translocations.[1][5]

In Vivo Efficacy of MC180295 Monotherapy and
Combination Therapy
MC180295 is a racemic mixture of two enantiomers, MC180379 and MC180380. The

enantiomer MC180380 has been identified as being more potent in preclinical assays.[5][10]

Treatment Group Dose & Schedule
Mean Tumor
Volume (mm³) at
Day 21

% Tumor Growth
Inhibition (TGI)

Vehicle - 1200 ± 150 -

MC180295 20 mg/kg, i.p., daily 550 ± 80 54%

Decitabine 0.5 mg/kg, i.p., daily 900 ± 120 25%

MC180295 +

Decitabine
As above 250 ± 50 79% (Synergistic)

Table 3: In Vivo Anti-Tumor Efficacy of MC180295 and Decitabine in a Colon Cancer Xenograft

Model (SW48). This table summarizes the synergistic anti-tumor effect of combining

MC180295 with the DNA methyltransferase inhibitor decitabine.[5][9]
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Treatment Group Dose & Schedule
Mean Survival
(Days)

CD8+ T-Cell
Dependence

Vehicle + Isotype

Control
- 25 -

MC180295 + Isotype

Control
20 mg/kg, i.p., daily 45 Yes

Vehicle + anti-PD-1
10 mg/kg, i.p., twice

weekly
35 Yes

MC180295 + anti-PD-

1
As above

60+ (Tumor

Regression)
Yes

MC180295 + anti-PD-

1 + CD8 Depletion
As above 30 N/A

Table 4: In Vivo Efficacy of MC180295 in Combination with anti-PD-1 in a Syngeneic Colon

Cancer Model (CT26.CL25). This data highlights the enhanced survival and tumor regression

observed with the combination therapy and confirms the critical role of CD8+ T cells in the

therapeutic effect.[5]

Signaling Pathways and Experimental Workflows
Mechanism of Action of MC180295 and Synergy with
Immunotherapy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10765884/
https://www.benchchem.com/product/b608874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunological Synergy
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Caption: MC180295 inhibits CDK9, leading to gene reactivation and an interferon response,

which enhances CD8+ T-cell activity in the TME, synergizing with anti-PD-1 therapy.

Experimental Workflow for In Vitro Cell Viability Assay
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Seed cancer cells in
96-well plates

Allow cells to adhere
(24 hours)

Treat with serial dilutions
of MC180295
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Caption: A general workflow for determining the IC50 of MC180295 in cancer cell lines using a

colorimetric viability assay.
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Experimental Workflow for In Vivo Combination
Immunotherapy Study

Implant syngeneic tumor cells
(e.g., CT26) into

immunocompetent mice

Allow tumors to reach
~100 mm³

Randomize mice into
4 treatment groups:
1. Vehicle + Isotype

2. MC180295 + Isotype
3. Vehicle + anti-PD-1

4. MC180295 + anti-PD-1

Administer treatments as per schedule
(e.g., MC180295 daily, anti-PD-1 twice weekly)

Monitor tumor volume and
body weight every 2-3 days

At endpoint, collect tumors and
spleens for analysis
(e.g., flow cytometry)

Analyze tumor growth inhibition,
survival, and immune cell infiltration

Click to download full resolution via product page
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Caption: Workflow for a preclinical syngeneic mouse model study to evaluate the synergy

between MC180295 and anti-PD-1 therapy.

Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MC180295 on

cancer cell proliferation.

Materials:

Cancer cell line of interest (e.g., MV4-11, SW48)

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

96-well flat-bottom plates

MC180295 (stock solution in DMSO)

MTT reagent (5 mg/mL in PBS)

DMSO (for solubilization)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and adjust the cell

suspension to the desired density (e.g., 5 x 10⁴ cells/mL). Seed 100 µL of the cell

suspension into each well of a 96-well plate.

Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to

adhere.

Drug Treatment: Prepare serial dilutions of MC180295 in complete culture medium. Remove

the old medium from the wells and add 100 µL of the drug dilutions. Include wells with
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vehicle (DMSO) as a negative control and wells with medium only as a blank.

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of

cell viability relative to the vehicle control. Plot the results and determine the IC50 value

using non-linear regression analysis.[2]

Protocol 2: Western Blot for RNAPII Phosphorylation
Objective: To confirm the mechanism of action of MC180295 by assessing the phosphorylation

status of RNAPII at Serine 2 (p-Ser2).

Materials:

Cancer cell line

6-well plates

MC180295

Ice-cold PBS

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels, running buffer, and transfer buffer

PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII, anti-β-actin

HRP-conjugated secondary antibody

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various

concentrations of MC180295 (e.g., 0, 100, 500 nM) for a defined period (e.g., 6-24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using the BCA

assay.

Sample Preparation: Normalize protein concentrations and prepare samples by adding

Laemmli buffer and boiling for 5-10 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After

electrophoresis, transfer the proteins to a PVDF membrane.

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.

Incubate with the primary antibody (e.g., anti-p-Ser2 RNAPII) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-

conjugated secondary antibody for 1 hour. After further washes, add ECL reagent and

capture the signal using an imaging system.

Stripping and Re-probing: Strip the membrane and re-probe for total RNAPII and a loading

control (β-actin) to ensure equal loading and to normalize the p-Ser2 signal.

Data Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Ser2

RNAPII signal to the total RNAPII signal.[4][11]
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Protocol 3: In Vivo Syngeneic Model for Combination
Immunotherapy
Objective: To evaluate the anti-tumor efficacy of MC180295 in combination with an anti-PD-1

antibody in an immunocompetent mouse model.

Materials:

6-8 week old female BALB/c mice

CT26.CL25 murine colon carcinoma cells

Complete culture medium (RPMI-1640 + 10% FBS)

Sterile PBS

MC180295

Vehicle for MC180295 (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

Isotype control antibody (e.g., Rat IgG2a)

Calipers, syringes, and needles

Procedure:

Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26.CL25 cells in 100 µL of PBS into

the right flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring tumor

dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

Randomization: When tumors reach an average volume of approximately 100 mm³,

randomize the mice into four treatment groups (n=8-10 mice/group) as described in Table 4.

Treatment Administration:
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Administer MC180295 (e.g., 20 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.

Administer anti-PD-1 antibody or isotype control (e.g., 10 mg/kg or 200 µ g/mouse ) via i.p.

injection twice a week (e.g., on days 6, 9, 12, and 15 post-tumor implantation).

Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe

animals for any signs of toxicity.

Endpoint and Analysis: The primary endpoint is tumor growth inhibition and overall survival.

Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the study's

conclusion.

Pharmacodynamic Analysis (Optional): At the endpoint, tumors, spleens, and lymph nodes

can be harvested for further analysis, such as flow cytometry to quantify tumor-infiltrating

lymphocytes (CD8+, CD4+, Tregs) and other immune cell populations.[12][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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